molecular formula C25H32N2O2 B1219668 Brinazarone CAS No. 89622-90-2

Brinazarone

Cat. No.: B1219668
CAS No.: 89622-90-2
M. Wt: 392.5 g/mol
InChI Key: ZVRBFQSPBKYIAR-UHFFFAOYSA-N
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Description

Brinazarone is a small molecule inhibitor of acid lysosomal sphingomyelinase, leading to cellular lipidosis. It is known for potentiating the cytotoxic effects of certain immunotoxins on specific cell lines .

Preparation Methods

The synthesis of Brinazarone involves multiple steps, starting with the preparation of the core indolizine structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Brinazarone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the this compound molecule.

    Substitution: this compound can undergo substitution reactions where specific substituents are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Brinazarone exerts its effects by inhibiting acid lysosomal sphingomyelinase, leading to the accumulation of sphingomyelin and subsequent cellular lipidosis. This inhibition affects cellular lipid metabolism and can potentiate the cytotoxic effects of certain immunotoxins on specific cell lines . The molecular targets involved include sphingomyelinase enzymes and pathways related to lipid metabolism .

Comparison with Similar Compounds

Brinazarone is unique compared to other sphingomyelinase inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:

    Imipramine: Another sphingomyelinase inhibitor with a different chemical structure.

    Desipramine: Similar to Imipramine but with slight structural differences.

    Amitriptyline: A tricyclic compound with sphingomyelinase inhibitory properties.

This compound’s uniqueness lies in its specific indolizine core structure and its potent inhibitory effects on acid lysosomal sphingomyelinase .

Properties

CAS No.

89622-90-2

Molecular Formula

C25H32N2O2

Molecular Weight

392.5 g/mol

IUPAC Name

[4-[3-(tert-butylamino)propoxy]phenyl]-(2-propan-2-ylindolizin-3-yl)methanone

InChI

InChI=1S/C25H32N2O2/c1-18(2)22-17-20-9-6-7-15-27(20)23(22)24(28)19-10-12-21(13-11-19)29-16-8-14-26-25(3,4)5/h6-7,9-13,15,17-18,26H,8,14,16H2,1-5H3

InChI Key

ZVRBFQSPBKYIAR-UHFFFAOYSA-N

SMILES

CC(C)C1=C(N2C=CC=CC2=C1)C(=O)C3=CC=C(C=C3)OCCCNC(C)(C)C

Canonical SMILES

CC(C)C1=C(N2C=CC=CC2=C1)C(=O)C3=CC=C(C=C3)OCCCNC(C)(C)C

89622-90-2

Synonyms

isopropyl-2-((1-butylamino-3-propyl)oxy-4-benzoyl)-3-indolizine
SR 33287
SR-33287

Origin of Product

United States

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